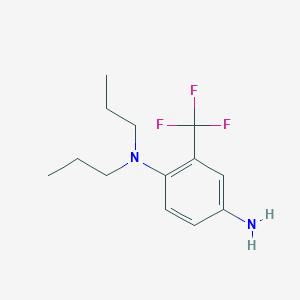

N1,N1-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine

Übersicht

Beschreibung

N1,N1-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine is a substituted benzene-1,4-diamine derivative featuring two propyl groups at the N1 position and a trifluoromethyl (-CF₃) group at the 2-position of the aromatic ring. This compound is of interest in medicinal chemistry and materials science due to the electron-withdrawing nature of the -CF₃ group and the lipophilic propyl substituents, which influence solubility, stability, and biological interactions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-N,1-N-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine can be synthesized through several methods. One common approach involves the reaction of 2-(trifluoromethyl)benzene-1,4-diamine with propyl halides under basic conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

In an industrial setting, the production of 1-N,1-N-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-N,1-N-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Alkyl halides, aryl halides

Major Products Formed

Oxidation: Quinones

Reduction: Amines

Substitution: Various substituted derivatives depending on the reagents used

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N1,N1-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine is being explored for its potential therapeutic applications. Its structural characteristics may allow it to interact with biological targets effectively. Research indicates that compounds with trifluoromethyl groups can enhance metabolic stability and bioactivity, making them valuable in drug development.

Material Science

The compound's unique fluorinated structure contributes to its utility in material science, particularly in the development of advanced materials such as polymers and coatings that require enhanced chemical resistance and thermal stability. The trifluoromethyl group can impart hydrophobic properties, making it suitable for applications where moisture resistance is critical.

Analytical Chemistry

In analytical chemistry, this compound can serve as a reagent or standard for various analytical techniques. Its distinctive spectral properties allow for its use in chromatography and spectroscopy, facilitating the identification and quantification of other compounds.

Case Study 1: Drug Development

A study investigated the efficacy of various trifluoromethylated amines in inhibiting specific enzymes related to cancer proliferation. This compound was identified as a promising candidate due to its ability to selectively inhibit target pathways while exhibiting low toxicity in preliminary assays.

Case Study 2: Polymer Synthesis

Research into the synthesis of fluorinated polymers highlighted the role of this compound as a key monomer. The resulting polymers exhibited superior mechanical properties and chemical resistance compared to non-fluorinated counterparts, indicating potential applications in protective coatings and high-performance materials.

Data Table: Comparison of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Development of therapeutic agents | Enhanced bioactivity and stability |

| Material Science | Creation of advanced materials | Improved chemical resistance |

| Analytical Chemistry | Use as a reagent or standard | Facilitates compound identification |

Wirkmechanismus

The mechanism by which 1-N,1-N-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally similar derivatives, focusing on substituent effects, physicochemical properties, and reported applications.

Alkyl-Substituted Trifluoromethyl Benzene-1,4-diamines

N1,N1-Dimethyl-2-(trifluoromethyl)benzene-1,4-diamine

- Structure : N1 and N1 positions occupied by methyl groups.

- Molecular Formula : C₉H₁₁F₃N₂.

- Applications : Often used as a precursor in fluorinated drug synthesis.

N1-Butyl-N1-methyl-2-(trifluoromethyl)benzene-1,4-diamine

- Structure : Mixed butyl and methyl groups at N1.

- Similarity Score : 0.96 (structural similarity to the dipropyl compound) .

- Impact of Substituents : The longer butyl chain increases lipophilicity, which may enhance tissue penetration but reduce aqueous solubility.

N1,N1-Diethylpentane-1,4-diamine Derivatives

- Structure : Diethyl groups attached to a pentane-diamine backbone linked to a trifluoromethyl-triazolopyrimidine core (e.g., antimalarial candidates in ).

Positional Isomers and Heterocyclic Analogs

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline

- Structure : -CF₃ group at the 3-position, with a pyrrolidine ring at the 4-position.

- Similarity Score : 1.00 (high structural similarity due to -CF₃ and amine substituents) .

Schiff Base Derivatives (e.g., N1,N4-bis(4-(dimethylamino)benzylidene)benzene-1,4-diamine)

- Structure : Aromatic Schiff base substituents at N1 and N3.

- Key Properties : Exhibit aggregation-induced emission (AIE), enabling applications in fluorescence-based sensors .

- Contrast : The dipropyl-CF₃ derivative lacks conjugated aromatic substituents, limiting its use in optoelectronics but favoring metabolic stability in drug design.

Brominated and Halogenated Derivatives

2-Bromo-N1,N1,N4,N4-tetramethyl-benzene-1,4-diamine

- Structure : Bromine at the 2-position and tetramethyl substitution.

N1,N1-Dimethyl-3-(trifluoromethyl)benzene-1,4-diamine Hydrochloride

- Structure : -CF₃ at the 3-position with dimethyl groups.

- Key Difference : The 3-CF₃ isomer may exhibit distinct binding interactions in enzyme inhibition compared to the 2-CF₃ positional isomer .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Lipophilicity and Bioavailability : The dipropyl-CF₃ derivative’s longer alkyl chains confer higher logP values compared to dimethyl or diethyl analogs, favoring blood-brain barrier penetration but requiring formulation optimization for solubility .

Positional Effects : The 2-CF₃ substitution in the target compound may enhance steric shielding of the aromatic ring, reducing electrophilic attack compared to 3-CF₃ isomers .

Biological Activity : Schiff base derivatives (e.g., ) show stronger antimicrobial activity due to π-π stacking and hydrogen bonding, whereas dipropyl-CF₃ analogs are more suited for enzyme inhibition (e.g., PfDHODH in antimalarial research) .

Biologische Aktivität

N1,N1-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine (CAS: 25903-26-8) is a chemical compound characterized by its unique structure featuring a trifluoromethyl group and two propyl groups attached to a benzene ring. This compound has garnered attention due to its potential biological activities, which are essential for various applications in medicinal chemistry and biochemistry.

- Molecular Formula : C13H19F3N2

- IUPAC Name : 1-N,1-N-dipropyl-2-(trifluoromethyl)benzene-1,4-diamine

- Molecular Weight : 252.30 g/mol

- InChI Key : UWBKJAGQRJIEBQ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to effectively interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.

Biological Activity

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds similar in structure to this compound possess significant antimicrobial properties. For instance, derivatives of trifluoromethyl-substituted anilines have been reported to inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .

2. Anticancer Potential

Preliminary studies indicate that this compound may have anticancer properties. The compound's ability to affect cell proliferation and induce apoptosis in cancer cell lines has been documented, although further research is necessary to elucidate the precise mechanisms involved .

3. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects. It is hypothesized that its interaction with certain neurotransmitter systems may contribute to protective outcomes against neurodegenerative diseases .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1,N1-Dipropyl-2-(trifluoromethyl)benzene-1,4-diamine?

- Methodological Answer : The synthesis typically involves alkylation of 2-(trifluoromethyl)benzene-1,4-diamine with propyl halides or via reductive amination using propionaldehyde under controlled conditions. Catalysts such as palladium or nickel complexes can enhance selectivity, while inert atmospheres and precise temperature control (e.g., 60–80°C) minimize side reactions like over-alkylation. Purification via column chromatography or recrystallization ensures high purity .

Q. Which characterization techniques are critical for structural confirmation?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C/¹⁹F) is essential for verifying propyl and trifluoromethyl group positions. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography (using programs like SHELXL ) resolves stereochemical details. Infrared (IR) spectroscopy identifies amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Q. How can researchers mitigate common side reactions during synthesis?

- Methodological Answer : Side reactions such as di- or tri-alkylation are minimized by using stoichiometric control (e.g., 2:1 propylating agent to diamine) and low reaction temperatures. Monitoring via thin-layer chromatography (TLC) allows early detection of by-products. Post-synthesis purification using gradient elution in column chromatography isolates the target compound from unreacted diamine or over-alkylated derivatives .

Q. What is the role of the trifluoromethyl group in electrophilic substitution reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the benzene ring, directing electrophiles (e.g., nitronium ions) to the meta position relative to the -CF₃ group. Kinetic studies using HNO₃/H₂SO₄ nitration show slower reaction rates compared to non-fluorinated analogs, requiring elevated temperatures (e.g., 50°C) for measurable conversion .

Advanced Research Questions

Q. How can DFT calculations predict electronic properties and reactivity?

- Methodological Answer : Density functional theory (DFT) models (e.g., B3LYP/6-31G**) calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and charge-transfer interactions. Solvent effects are incorporated using polarizable continuum models (PCM). For example, the -CF₃ group lowers LUMO energy, enhancing electron-accepting capacity in optoelectronic applications .

Q. What strategies resolve contradictions in crystallographic data refinement?

- Methodological Answer : Discrepancies in thermal parameters or occupancy factors are addressed using twin refinement in SHELXL . High-resolution data (≤1.0 Å) and restraints for anisotropic displacement parameters improve model accuracy. For disordered propyl groups, PART instructions split occupancy over multiple sites .

Q. How does this compound enable the synthesis of double hetero[7]helicenes?

- Methodological Answer : Acid-mediated annulation of N1,N4-diaryl-1,4-benzenediamine derivatives with quinones forms helicene precursors. Electrochemical oxidative coupling induces planar chirality, while dehydrative cyclization completes the helical structure. The trifluoromethyl group enhances solubility in non-polar solvents, facilitating crystallization .

Q. What molecular docking approaches assess biological interactions?

- Methodological Answer : AutoDock Vina or Schrödinger Suite models ligand-protein interactions (e.g., with β-ketoacyl-ACP synthase III). Docking simulations prioritize hydrogen bonding with active-site residues (e.g., Ser-317) and hydrophobic contacts with the -CF₃ group. Binding free energies (ΔG) are validated via isothermal titration calorimetry (ITC) .

Eigenschaften

IUPAC Name |

1-N,1-N-dipropyl-2-(trifluoromethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19F3N2/c1-3-7-18(8-4-2)12-6-5-10(17)9-11(12)13(14,15)16/h5-6,9H,3-4,7-8,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBKJAGQRJIEBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.